Tert-butyl (2,4-difluorophenyl)carbamate Tert-butyl (2,4-difluorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 701269-21-8
VCID: VC7922242
InChI: InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol

Tert-butyl (2,4-difluorophenyl)carbamate

CAS No.: 701269-21-8

Cat. No.: VC7922242

Molecular Formula: C11H13F2NO2

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2,4-difluorophenyl)carbamate - 701269-21-8

Specification

CAS No. 701269-21-8
Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
IUPAC Name tert-butyl N-(2,4-difluorophenyl)carbamate
Standard InChI InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Standard InChI Key VCSQNKMLGNSDCT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F

Introduction

Structural and Functional Features

The compound’s structure comprises a 2,4-difluorophenyl group linked to a Boc-protected amine (Figure 1). The fluorine atoms at the 2- and 4-positions of the aromatic ring introduce electron-withdrawing effects, which influence the ring’s electronic density and reactivity. This substitution pattern is strategically valuable in medicinal chemistry, as fluorination often improves metabolic stability and bioavailability in drug candidates . The tert-butyl group, a bulky substituent, shields the amine from undesired reactions during synthetic processes, enabling selective deprotection under acidic conditions .

Key structural attributes:

  • Boc group: Provides temporary amine protection, removable via trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .

  • Fluorine substituents: Enhance lipophilicity and resistance to oxidative degradation .

  • Aromatic system: Facilitates π-π interactions in target binding sites during drug design .

Synthesis and Manufacturing

Synthetic Pathway

Tert-butyl (2,4-difluorophenyl)carbamate is synthesized via a nucleophilic addition reaction between 2,4-difluoroaniline and di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) . The procedure follows established protocols for Boc protection of aromatic amines (Scheme 1):

  • Reaction Setup:

    • Dissolve 2,4-difluoroaniline in dichloromethane (DCM).

    • Add TEA to deprotonate the amine.

    • Slowly introduce Boc anhydride at 0°C to minimize side reactions .

  • Workup:

    • Quench the reaction with aqueous sodium bicarbonate.

    • Extract the product into DCM, wash with brine, and dry over anhydrous magnesium sulfate.

    • Purify via column chromatography (30% ethyl acetate in hexane) to isolate the carbamate .

Typical Reaction Conditions:

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0°C → Room temperature
Yield85–91%

This method mirrors the synthesis of analogous compounds, such as tert-butyl 2-nitro-4-bromophenylcarbamate, where Boc protection achieved >90% yields under similar conditions .

Applications in Pharmaceutical Research

Amine Protection in Drug Synthesis

The Boc group is widely employed to protect amines during multi-step syntheses. For example, in the preparation of kinase inhibitors or antimicrobial agents, temporary protection prevents unwanted side reactions at the amine site . Subsequent deprotection under mild acidic conditions regenerates the free amine for further functionalization.

Role in Suzuki-Miyaura Coupling

The 2,4-difluorophenyl moiety participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce cyclopentyl or aryl groups. This reactivity is exemplified in the synthesis of tert-butyl 2-amino-4-cyclopentylphenylcarbamate, where a boronic acid derivative replaces the bromine atom in a precursor compound .

Antimicrobial Activity

While direct studies on this compound are scarce, structurally similar carbamates exhibit moderate antimicrobial properties. For instance, tert-butyl 2-((E)-3-(4-formylphenyl)acrylamido)-4-cyclopentylphenylcarbamate demonstrated activity against Staphylococcus aureus and Escherichia coli in vitro .

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

  • δ 1.38 (s, 9H, Boc CH3).

  • δ 6.80–7.20 (m, 3H, aromatic H).

  • δ 9.15 (s, 1H, NH) .

13C NMR:

  • δ 152.5 (C=O).

  • δ 125–135 (aromatic C-F).

  • δ 79.5 (Boc C).

  • δ 28.4 (Boc CH3) .

IR (KBr):

  • 1705 cm⁻¹ (C=O stretch).

  • 1520 cm⁻¹ (N-H bend).

  • 1240 cm⁻¹ (C-F stretch) .

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